5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one
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Overview
Description
5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one is a complex organic compound belonging to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one typically involves multiple steps. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the tricyclic indole compound, which can be further modified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. For example, replacing dichloromethane with n-hexane as a solvent and using a n-hexane solution of t-butylhydroperoxide instead of an aqueous solution can significantly improve the crystallization ratio and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares structural similarities but differs in functional groups and applications.
Uniqueness
5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C18H11ClN2O2S2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-chloroindol-2-one |
InChI |
InChI=1S/C18H11ClN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 |
InChI Key |
HPKIGISVHWHSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Cl)O |
Origin of Product |
United States |
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